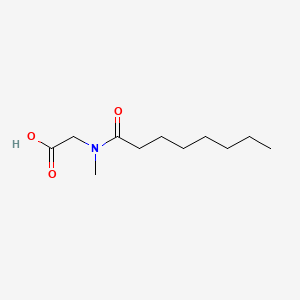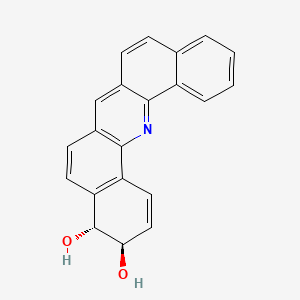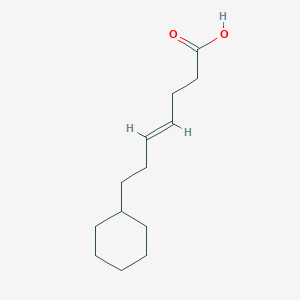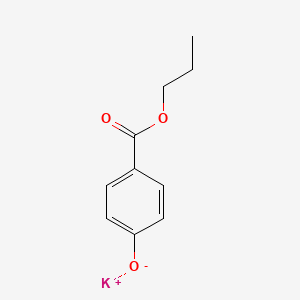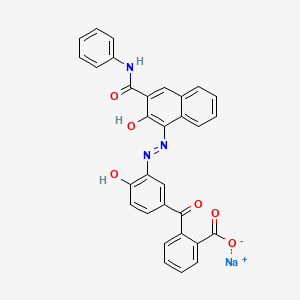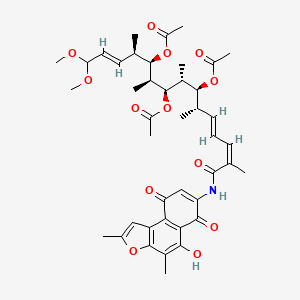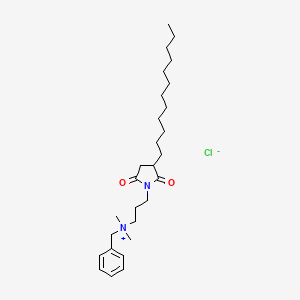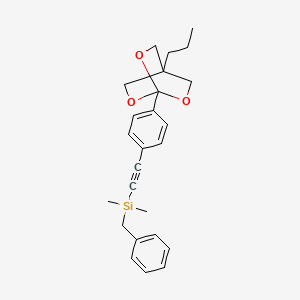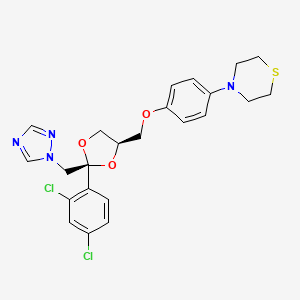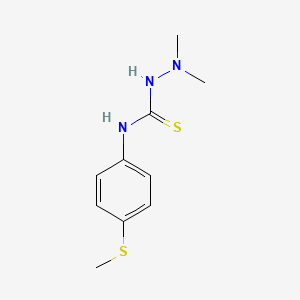
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is a chemical compound with the molecular formula C10H15N3OS It is known for its unique structure, which includes a semicarbazide group and a methylthio-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods also incorporate purification steps to ensure the final product meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring, resulting in a variety of derivatives.
Applications De Recherche Scientifique
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- involves its interaction with molecular targets through its functional groups. The semicarbazide group can form stable complexes with various substrates, influencing biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-4-(p-tolyl)semicarbazide: This compound has a similar structure but with a tolyl group instead of a methylthio-substituted phenyl ring.
1,1-Dimethyl-4-(phenylsulfonyl)semicarbazide: This compound features a phenylsulfonyl group, which alters its chemical properties and applications.
Uniqueness
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is unique due to the presence of the methylthio group, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
102339-03-7 |
|---|---|
Formule moléculaire |
C10H15N3S2 |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-(4-methylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C10H15N3S2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14) |
Clé InChI |
SWCJXGNMWSDMRR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=S)NC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


